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Compound of Interest

Compound Name: N-Tetracosanoyl-phytosphingosine

Cat. No.: B1164756 Get Quote

N-Tetracosanoyl-phytosphingosine is a highly specific ceramide, a class of lipid molecules

essential to the structure and function of the epidermis. Often referred to by the abbreviation

Ceramide NP (C24:0), this molecule is composed of a phytosphingosine base N-acylated with

a 24-carbon saturated fatty acid, tetracosanoic acid (also known as lignoceric acid). As a

primary constituent of the stratum corneum—the outermost layer of the skin—it is a subject of

intense research and a critical ingredient in advanced dermatological and cosmetic

formulations. Its significance lies not only in its structural role but also in its bioactive properties,

which influence cellular processes ranging from barrier homeostasis to programmed cell death.

This guide provides a detailed examination of its core properties, biological functions,

synthesis, and analytical methodologies for professionals in research and drug development.

Part 1: Core Physicochemical Properties
The precise chemical nature of N-Tetracosanoyl-phytosphingosine dictates its physical

behavior and biological interactions. It is an amphiphilic molecule, possessing a hydrophilic

headgroup derived from the phytosphingosine base and a large, hydrophobic tail from the very-

long-chain fatty acid. This structure allows it to integrate seamlessly into the lipid lamellae of

the stratum corneum.

The phytosphingosine backbone is distinguished by an additional hydroxyl group compared to

the more common sphingosine base, a feature that significantly increases its capacity for

hydrogen bonding. This enhanced intermolecular interaction is crucial for forming the dense,

highly ordered lipid structures that define an effective skin barrier.[1]
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Data Summary: Physicochemical Identifiers
Property Value Reference

IUPAC Name

N-[(2S,3S,4R)-1,3,4-

trihydroxyoctadecan-2-

yl]tetracosanamide

[2]

Synonyms

N-Lignoceroyl-

phytosphingosine, Ceramide

NP (C24:0)

[3]

PubChem CID 10462091 [2]

Molecular Formula C42H85NO4 [2][3]

Molecular Weight 668.1 g/mol [3]

Canonical SMILES
CCCCCCCCCCCCCCCCCCC

CCCCC(=O)NO">C@@HO
[3]

InChI Key
ZESJDNWGTANZCC-

LFVSMIGWSA-N
[3]

Part 2: Biological Significance and Mechanisms of
Action
The functional relevance of N-Tetracosanoyl-phytosphingosine extends from the structural

integrity of tissues to the regulation of fundamental cellular pathways.

Architect of the Skin's Permeability Barrier
The primary and most well-understood function of N-Tetracosanoyl-phytosphingosine is its

role in the stratum corneum (SC). The SC's "brick and mortar" model describes corneocytes

(bricks) embedded in a continuous lipid matrix (mortar), which is primarily composed of

ceramides, cholesterol, and free fatty acids.[4] N-Tetracosanoyl-phytosphingosine is one of

the most prevalent ceramide subclasses in the human SC.[5]

These lipids organize into highly ordered lamellar structures, notably the long periodicity phase

(LPP), which is critical for the skin's barrier function.[5] N-Tetracosanoyl-phytosphingosine,
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with its long C24 acyl chain, adopts an extended, linear conformation that spans the lipid

layers, contributing to the stability and low permeability of the barrier.[1][5] This structure is vital

for preventing transepidermal water loss (TEWL) and protecting the body from external threats

like pollutants, allergens, and pathogens.[6][7]

Clinical studies have revealed that a disruption in the SC lipid composition, particularly a

decreased ratio of Ceramide NP to Ceramide NS (a sphingosine-based ceramide), is

correlated with impaired barrier function and inflammatory skin conditions such as atopic

dermatitis and psoriasis.[1][4][8] This underscores the non-interchangeable and critical role of

the phytosphingosine-based ceramide in maintaining skin health.

Regulation of Apoptosis
Beyond its structural role, the phytosphingosine backbone of the molecule is a bioactive

sphingolipid capable of inducing apoptosis, or programmed cell death. While much of the

research has been conducted using the free phytosphingosine precursor, its activity provides

insight into the potential signaling roles of its ceramide derivatives. Phytosphingosine has been

shown to potently induce apoptosis in human cancer cells through multiple mechanisms.[5]

It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in

the extrinsic apoptotic pathway.[5] Furthermore, phytosphingosine promotes the translocation

of the pro-apoptotic protein Bax to the mitochondria.[5] This leads to mitochondrial outer

membrane permeabilization, the release of cytochrome c into the cytoplasm, and the

subsequent activation of caspase-9 and the executioner caspase-3.[5][9][10] This dual-pronged

activation of both initiator caspases (8 and 9) highlights a robust mechanism for inducing cell

death, making it a molecule of interest in oncology research.
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Phytosphingosine-Induced Apoptotic Signaling Cascade.
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Part 3: Biosynthesis and Sourcing
Understanding the origin of N-Tetracosanoyl-phytosphingosine is key to its application and

study. It can be sourced naturally or produced synthetically, with biotechnological methods

offering significant advantages.

The molecule is formed through the creation of an amide bond between the amino group of

phytosphingosine and the carboxyl group of tetracosanoic acid. The phytosphingosine

precursor is the critical component, and its stereochemistry is paramount for biological activity.

The D-ribo-phytosphingosine isomer, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is the form

found in human skin.

While chemical synthesis is possible, it often produces a mixture of stereoisomers that require

complex purification. A more efficient and widely used industrial method involves the

fermentation of the yeast Pichia ciferrii (formerly Hansenula ciferrii). This microorganism

naturally produces and secretes large quantities of tetraacetylphytosphingosine (TAPS), a

stable, acetylated precursor. The TAPS is then harvested and subjected to a straightforward

deacetylation reaction (e.g., base-catalyzed hydrolysis) to yield high-purity, stereochemically

correct phytosphingosine, which is then acylated with tetracosanoic acid to produce the final

ceramide.

Part 4: Experimental Protocols & Visualization
Workflow: Characterization from a Complex Lipid Matrix
The analysis of N-Tetracosanoyl-phytosphingosine, whether in a biological sample or a

formulated product, requires a multi-step approach to ensure accurate identification and

characterization.

Objective: To isolate, identify, and characterize N-Tetracosanoyl-phytosphingosine from a

complex mixture.

Methodology:

Sample Preparation & Lipid Extraction:

Homogenize the sample (e.g., stratum corneum tape strip, tissue biopsy, or cosmetic

cream).
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Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system

(e.g., Bligh-Dyer or Folch method).

Collect the lower organic phase containing the lipids.

Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

Chromatographic Separation:

Re-dissolve the lipid extract in a suitable solvent.

Employ High-Performance Thin-Layer Chromatography (HPTLC) or Liquid

Chromatography (LC) to separate the lipid classes.

For LC, a normal-phase or reversed-phase column can be used with a gradient elution

program to resolve different ceramide species based on polarity and chain length.

Structural Identification & Quantification:

Couple the LC system to a Mass Spectrometer (LC-MS), preferably a high-resolution

instrument like a Q-TOF or Orbitrap.

Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]+

of N-Tetracosanoyl-phytosphingosine (C42H85NO4) will have an expected m/z of

668.66.

Perform tandem mass spectrometry (MS/MS) on the parent ion. Fragmentation will yield

characteristic ions corresponding to the loss of water molecules and cleavage of the

amide bond, confirming the identity of both the phytosphingosine base and the C24 acyl

chain.

Quantification can be achieved by using a suitable internal standard (e.g., a deuterated or

C17-based ceramide) and generating a standard curve.

Biophysical Characterization of Lipid Organization:

For studies involving lipid models or extracted skin lipids, biophysical techniques are

employed to understand lamellar organization.
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X-Ray Diffraction (XRD): Determines the lamellar repeat distance (d-spacing), providing

information on the formation of the LPP or SPP.[1]

Fourier-Transform Infrared Spectroscopy (FTIR): Examines the lateral packing of the lipid

acyl chains (e.g., orthorhombic vs. hexagonal packing) by analyzing CH2 scissoring and

rocking vibrations.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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